molecular formula C17H14N2O5 B3112607 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline CAS No. 190728-24-6

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

Cat. No.: B3112607
CAS No.: 190728-24-6
M. Wt: 326.3 g/mol
InChI Key: YRYKZXCOGVCXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the signaling pathways involved in cell growth and apoptosis, potentially leading to changes in cell proliferation and survival. Additionally, it can affect the expression of genes related to metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to degradation products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting cellular energy production. Additionally, it can modulate the levels of metabolites such as ATP and NADH, which are critical for various cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can influence protein synthesis and processing .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline can be synthesized through a reaction between 4-nitrophenol and 4-chloro-6,7-dimethoxyquinoline in the presence of sodium bicarbonate . The reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 6,7-Dimethoxy-4-(4-aminophenoxy)quinoline.

    Substitution: Various derivatives depending on the substituents introduced.

Scientific Research Applications

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Cabozantinib: A related compound with a similar structure and anticancer activity.

    4-chloro-6,7-dimethoxyquinoline: A precursor in the synthesis of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline.

    4-nitrophenol: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activity. Its potential as a kinase inhibitor makes it a valuable compound in medicinal chemistry and cancer research.

Properties

IUPAC Name

6,7-dimethoxy-4-(4-nitrophenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-22-16-9-13-14(10-17(16)23-2)18-8-7-15(13)24-12-5-3-11(4-6-12)19(20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYKZXCOGVCXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-6,7-dimethoxyquinoline (1.84 g) and commercially available 4-nitrophenol (3.42 g) was mixed and stirred at 170° C. for 50 minutes. After cooling to room temperature in air, aqueous sodium hydrogen carbonate was added to the reaction mixture, and the admixture was extracted 3 times with ethyl acetate, and the ethyl acetate layer was washed with brine and then dried with anhydrous sodium sulfate. The solvent was removed by reduced-pressure distillation, and the resulting residue was purified by column chromatography on silica gel eluting with chloroform/methanol to obtain 4.54 g of the title compound (yield: 89%).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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